molecular formula C19H18N4O2 B12178109 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide

Katalognummer: B12178109
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: PHHDJZRQCYUWCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds.

Vorbereitungsmethoden

The synthesis of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and benzimidazole precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the benzimidazole derivative can be prepared via the condensation of o-phenylenediamine with formic acid. These intermediates are then coupled using acylation reactions under controlled conditions to form the final compound .

Analyse Chemischer Reaktionen

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is often used in studies related to cell signaling and apoptosis.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole moieties can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is unique due to its dual indole and benzimidazole structures. Similar compounds include:

Eigenschaften

Molekularformel

C19H18N4O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C19H18N4O2/c1-25-11-18-22-16-7-6-13(9-17(16)23-18)21-19(24)8-12-10-20-15-5-3-2-4-14(12)15/h2-7,9-10,20H,8,11H2,1H3,(H,21,24)(H,22,23)

InChI-Schlüssel

PHHDJZRQCYUWCV-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.